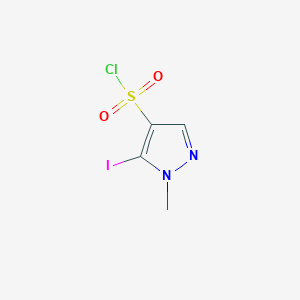
5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 . This indicates that the compound contains a pyrazole ring with an iodine atom at the 5-position, a methyl group at the 1-position, and a sulfonyl chloride group at the 4-position . Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 295.7±13.0 °C, and its predicted density is 1.60±0.1 g/cm3 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Catalytic Applications
5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride has been utilized in catalysis. Moosavi-Zare et al. (2013) described the use of a related ionic liquid, 1-sulfopyridinium chloride, as an efficient catalyst for synthesizing bis(pyrazol-5-ols) through a tandem Knoevenagel–Michael reaction. This process involves aromatic and hetero-aromatic aldehydes and demonstrates the potential of pyrazole-sulfonyl derivatives in catalytic reactions (Moosavi-Zare et al., 2013).
Synthesis of Novel Compounds
Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles, leading to the formation of new compounds with sulfonylated aminopyrazoles. This research highlights the role of pyrazole-sulfonyl chloride derivatives in the synthesis of new chemical entities (Povarov et al., 2017).
Synthesis of Diverse Derivatives
Zhu et al. (2014) developed a method for the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones. This method showcases the flexibility of pyrazole-sulfonyl chloride derivatives in synthesizing diverse chemical structures (Zhu et al., 2014).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Iodine has been reported to catalyze a cascade reaction between enaminones and hydrazines to produce 1,4-disubstituted pyrazoles . This suggests that the iodine atom in the compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
The formation of pyrazole structures through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine has been proposed . This suggests that the compound may influence pathways involving these reactants.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities , suggesting that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature may affect its stability.
properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClIN2O2S/c1-8-4(6)3(2-7-8)11(5,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAADXPCNFUOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





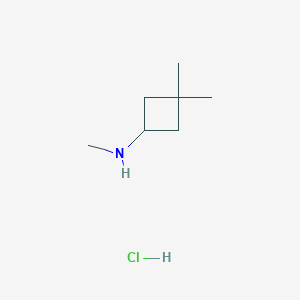
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
![[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B1383440.png)
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

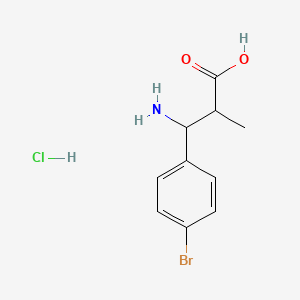

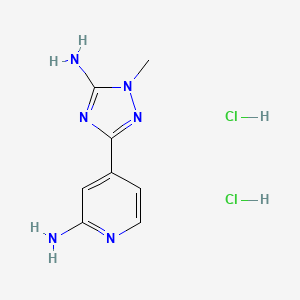
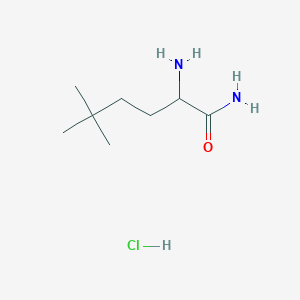
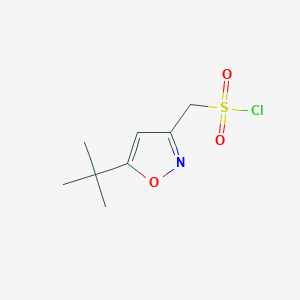
![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)